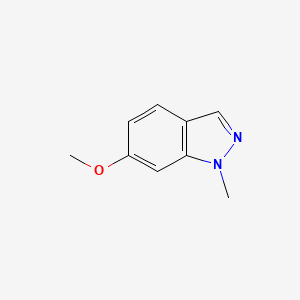

6-Methoxy-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJICJVRIGIYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-methoxy-1-methyl-1H-indazole chemical properties

An In-Depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives are key components in numerous therapeutics, demonstrating activities as anti-cancer agents, anti-inflammatory drugs, and serotonin 5-HT₃ receptor antagonists.[1][2][3]

This guide focuses on a specific derivative, This compound . The introduction of a methoxy group at the 6-position and a methyl group at the N1 position significantly alters the parent molecule's physicochemical properties, solubility, and metabolic stability, making it a valuable building block for drug discovery. The N-methylation resolves the tautomeric ambiguity of the parent indazole, locking the scaffold into the more thermodynamically stable 1H-form and providing a fixed vector for molecular elaboration.[2][4] This document serves as a technical resource for researchers, providing in-depth information on its chemical properties, a validated synthetic protocol, reactivity profile, and applications.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure features the aromatic indazole ring system with a methoxy group (-OCH₃) on the benzene ring and a methyl group (-CH₃) on the pyrazole nitrogen at position 1. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic system, while the N-methyl group enhances lipophilicity.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1236127-55-1 | [5] |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Monoisotopic Mass | 162.0793 Da | [5] |

| Appearance | Solid (predicted) | [6] |

| Topological Polar Surface Area | 27 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Complexity | 163 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a specific experimental spectrum for this exact molecule is not publicly available, a detailed prediction can be made based on established principles and data from closely related analogs.[7][8][9]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton.

-

N-CH₃: A sharp singlet around 3.9-4.1 ppm, characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.

-

O-CH₃: A sharp singlet around 3.8-3.9 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). The H7 proton will likely be a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to H7 and H4. The H4 proton, being ortho to the electron-donating methoxy group, will likely be the most upfield of the benzene protons, appearing as a doublet.

-

Indazole C3-H: A singlet around 8.0 ppm, characteristic of the proton at the 3-position of the indazole ring.

-

-

¹³C NMR (Carbon NMR):

-

N-CH₃ and O-CH₃: Signals for the methyl carbons are expected in the upfield region, typically around 35-40 ppm for N-CH₃ and 55-60 ppm for O-CH₃.

-

Aromatic and Heteroaromatic Carbons: The remaining carbons of the bicyclic system will appear in the downfield region (approx. 90-160 ppm). The carbon bearing the methoxy group (C6) will be significantly shielded and appear further upfield compared to other aromatic carbons, while C3a and C7a at the ring junction will also have characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1450-1620 cm⁻¹), and a strong C-O stretching band from the methoxy group (~1250 cm⁻¹).[7]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 162 or 163, respectively, confirming the molecular weight.

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is the N-alkylation of the commercially available precursor, 6-methoxy-1H-indazole. A critical challenge in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction can yield both N1 and N2-alkylated products.[10][11] The 1H-tautomer is generally more stable, but reaction conditions can influence the outcome.[4] To favor the thermodynamically preferred N1 product, a standard protocol involves using a suitable base and alkylating agent in a polar aprotic solvent.

Experimental Protocol: N1-Methylation of 6-methoxy-1H-indazole

-

Objective: To synthesize this compound with high regioselectivity for the N1 isomer.

-

Reagents:

-

6-methoxy-1H-indazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indazole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Causality: Add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This ensures the reaction proceeds efficiently. The low temperature helps control the exothermic reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion is typically accompanied by hydrogen gas evolution.

-

Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Validation: Purify the crude product by silica gel column chromatography. The regiochemistry of the final product must be confirmed by ¹H NMR, with the N1-methyl signal typically appearing slightly downfield compared to the N2-methyl signal in analogous compounds.[2]

-

Caption: Synthetic workflow for N-methylation of 6-methoxy-1H-indazole.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its constituent parts: the electron-rich pyrazole ring and the activated benzene ring.

-

Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole is activated towards EAS by the electron-donating methoxy group. The directing effects of the methoxy group (ortho-, para-directing) and the fused pyrazole ring will determine the position of substitution. Electrophiles are likely to attack positions 4, 5, and 7. Position 7 is sterically hindered by the N1-methyl group, and position 5 is para to the strongly activating methoxy group, making it a highly probable site for substitution. Position 4 is also activated (ortho to the methoxy group).

-

Reactivity at C3: The C3 position of the indazole ring can be susceptible to lithiation followed by quenching with an electrophile, allowing for functionalization at this site.

-

N-Oxidation: The nitrogen atoms, particularly the more basic N2, could potentially undergo oxidation, although this is less common.

Caption: Potential sites for electrophilic attack and functionalization.

Applications in Research and Drug Development

The indazole core is a cornerstone in modern drug design, and this compound serves as a crucial intermediate and building block.

-

Kinase Inhibitors: The indazole scaffold is adept at forming key hydrogen bonds with the hinge region of protein kinases. Many kinase inhibitors feature a substituted indazole core. The 6-methoxy group can provide additional interactions or modulate solubility and cell permeability, making this compound a valuable starting point for inhibitor libraries.

-

Bioisostere for Indole and Phenol: Indazoles are often used as bioisosteres for indoles or phenols. This compound can mimic the structure of N-methyl-6-methoxyindole, but with an additional hydrogen bond acceptor (N2) that can improve target affinity and alter physicochemical properties.

-

Patented Scaffolds: While specific drugs containing this exact molecule may not be on the market, numerous patents cite closely related substituted indazoles for a range of therapeutic uses, including as modulators for IRAK4 and in compounds for blocking the reuptake of norepinephrine, dopamine, and serotonin.[12]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from related indazole compounds.[6][13]

-

Hazard Classification (Predicted):

-

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.[14]

-

Avoid breathing dust, fumes, or vapors.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. Its defined structure, which resolves the tautomeric ambiguity of its parent, combined with the electronic influence of the methoxy group, makes it a predictable and versatile building block. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the rational design of novel small-molecule therapeutics, particularly in the realm of kinase inhibition and central nervous system disorders. Continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3522-07-4|6-Methoxy-1H-indazole: In Stock [parkwayscientific.com]

- 13. 6-Methoxy-1H-indazole price,buy 6-Methoxy-1H-indazole - chemicalbook [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Mechanism of Action of 6-methoxy-1-methyl-1H-indazole

A Note to the Researcher: The following guide addresses the potential mechanism of action of this compound. It is important to note that, as of the latest available data, the specific molecular targets and signaling pathways for this particular compound are not extensively documented in peer-reviewed literature. Therefore, this document synthesizes information on the broader class of indazole derivatives to provide a scientifically grounded framework for hypothesizing and investigating the mechanism of action of this compound.

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of the indazole core to serve as a versatile template for the development of ligands that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] Numerous synthetic indazole derivatives have demonstrated therapeutic potential, with some, such as the anti-cancer drug pazopanib and the antiemetic agent granisetron, achieving clinical use.[4][5] The thermodynamic stability of the 1H-indazole tautomer makes it a common starting point for drug design and synthesis.[1]

The specific compound, this compound, features a methoxy group at the 6-position and a methyl group at the 1-position of the indazole ring. These substitutions are expected to modulate the electronic and steric properties of the parent molecule, influencing its pharmacokinetic profile and target interactions.

Known Biological Activities of Indazole Derivatives: A Foundation for Hypothesis

The indazole scaffold is associated with a broad spectrum of biological effects. Understanding these provides a basis for postulating the potential activities of this compound.

| Biological Activity | Examples of Indazole-Containing Molecules | Potential Mechanisms of Action |

| Anti-inflammatory | Benzydamine, Bendazac | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), modulation of inflammatory signaling pathways.[2][6] |

| Anticancer | Pazopanib, Axitinib, Niraparib | Inhibition of protein kinases (e.g., tyrosine kinases), interference with DNA repair mechanisms.[1][4][5] |

| Neuroprotective/Neuromodulatory | Granisetron | Antagonism of serotonin receptors (e.g., 5-HT3).[2][4] Indazole analogs of 5-MeO-DMT have shown activity as serotonin receptor 2 agonists.[7] |

| Antimicrobial | Various synthetic derivatives | Inhibition of essential bacterial enzymes, disruption of microbial cell integrity.[2][8] |

Hypothesized Mechanisms of Action for this compound

Based on the established activities of the indazole class, several potential mechanisms of action can be proposed for this compound. The presence of the 6-methoxy group, an electron-donating substituent, and the 1-methyl group, which can influence planarity and solubility, will likely play a key role in determining the specific biological targets.

Potential as a Kinase Inhibitor

Many indazole-based compounds function as ATP-competitive kinase inhibitors.[3] The indazole ring can mimic the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of various kinases.

Potential Signaling Pathway: Kinase Inhibition

Caption: Hypothetical kinase inhibition by this compound.

Modulation of Serotonin Receptors

Given that indazole is a known bioisostere of indole, the core structure of serotonin and many psychedelic compounds, it is plausible that this compound could interact with serotonin receptors.[7] The 6-methoxy group is a common feature in psychoactive tryptamines, and its presence here could confer affinity for 5-HT receptor subtypes.

Potential Signaling Pathway: Serotonin Receptor Modulation

Caption: Potential modulation of a G-protein coupled serotonin receptor.

Experimental Workflow for Elucidating the Mechanism of Action

A systematic experimental approach is necessary to determine the true mechanism of action of this compound.

Experimental Workflow Diagram

Caption: A workflow for identifying and validating the mechanism of action.

Detailed Experimental Protocols

1. Initial Phenotypic Screening:

-

Objective: To identify a quantifiable biological effect of the compound.

-

Methodology:

-

Select a panel of relevant cell lines (e.g., cancer cell lines, immune cells).

-

Treat cells with a dose-response range of this compound.

-

Assess various phenotypic endpoints, such as cell proliferation (e.g., using an MTT assay), apoptosis (e.g., using Annexin V staining), or cytokine secretion (e.g., using ELISA).

-

2. Target Identification via Affinity Chromatography-Mass Spectrometry:

-

Objective: To isolate the protein targets that physically interact with the compound.

-

Methodology:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

3. Target Validation with Surface Plasmon Resonance (SPR):

-

Objective: To confirm and quantify the binding interaction between the compound and a putative protein target.

-

Methodology:

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

-

Calculate the binding affinity (KD) from the association and dissociation rates.

-

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure, based on the privileged indazole scaffold, suggests a high potential for biological activity. The hypotheses presented in this guide, centered on kinase inhibition and serotonin receptor modulation, offer rational starting points for investigation. A systematic and multi-faceted experimental approach, as outlined above, will be crucial in uncovering the specific molecular interactions and downstream signaling pathways governed by this compound. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]

- 6. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-methoxy-1-methyl-1H-indazole

Introduction

6-methoxy-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental design and data interpretation.

Molecular Structure and Isomerism

A critical aspect of indazole chemistry is the potential for N-alkylation to occur at either the N-1 or N-2 position of the pyrazole ring, leading to isomeric products.[1] NMR spectroscopy is a particularly powerful tool for distinguishing between these isomers.[1] This guide focuses on the N-1 isomer, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR dataset is foundational to accurate structural analysis. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for observing exchangeable protons, though this is less critical for the N-methylated target compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is standard.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds provides good digital resolution.

-

Number of Scans: 8 to 64 scans are typically sufficient, depending on the sample concentration.

-

3. ¹³C NMR Acquisition:

-

Decoupling: Acquire a proton-decoupled spectrum to simplify the carbon signals to singlets.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Editing (DEPT): Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | s | - |

| H-7 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| H-4 | ~6.8 - 7.0 | d | ~2.0 - 2.5 |

| H-5 | ~6.7 - 6.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |

| N-CH₃ | ~4.0 - 4.2 | s | - |

| O-CH₃ | ~3.8 - 3.9 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~140 - 142 |

| C-6 | ~158 - 160 |

| C-3a | ~122 - 124 |

| C-3 | ~133 - 135 |

| C-7 | ~120 - 122 |

| C-5 | ~110 - 112 |

| C-4 | ~92 - 94 |

| N-CH₃ | ~35 - 37 |

| O-CH₃ | ~55 - 56 |

Causality Behind Predicted Shifts:

-

The deshielding of the H-3 proton is characteristic of its position adjacent to the pyrazole nitrogen and within the aromatic system.

-

The methoxy group at C-6 is an electron-donating group, which will cause a noticeable upfield shift (lower ppm) for the ortho (H-5 and H-7) and para (H-4, though not directly para) protons compared to unsubstituted indazole.

-

The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region of the spectrum.

-

In the ¹³C NMR spectrum, the carbon attached to the oxygen of the methoxy group (C-6) will be significantly deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[4]

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Collection: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Aliphatic (CH₃) |

| ~1620 - 1600 | C=C stretch | Aromatic ring |

| ~1500 - 1450 | C=N stretch | Indazole ring |

| ~1250 - 1200 | C-O stretch | Aryl ether (asymmetric) |

| ~1050 - 1000 | C-O stretch | Aryl ether (symmetric) |

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of successful N-methylation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[5]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it is commonly coupled with liquid chromatography (LC-MS).

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the accurate mass and elemental composition.

-

LC-MS Conditions:

-

The compound is first separated using HPLC or UPLC.

-

The eluent is then directed into the ESI source of the mass spectrometer.

-

Data Interpretation: Expected Mass Spectrum

-

Molecular Ion: The primary piece of information from the mass spectrum will be the molecular ion peak. For this compound (C₉H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 163.0866 m/z.

-

Fragmentation Pattern: While the detailed fragmentation is complex, some predictable fragmentation pathways for indazoles involve the loss of small molecules or radicals. A potential fragmentation pathway is illustrated in the diagram below.

Visualization of Analytical Workflows

Logical Workflow for Spectroscopic Characterization

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Mivavotinib (TAK-659): A Technical Guide to a Novel Dual SYK/FLT3 Inhibitor in Oncology Research

Introduction: The Rationale for Dual Kinase Inhibition in Hematologic Malignancies

In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic signaling pathways presents a compelling strategy to overcome resistance and enhance therapeutic efficacy. Mivavotinib (also known as TAK-659; CAS Number 1236127-55-1) has emerged as a significant investigational agent embodying this principle. It is an orally available, potent, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3]. This guide provides an in-depth technical overview of Mivavotinib, its mechanism of action, and its applications in preclinical and clinical research, tailored for researchers, scientists, and drug development professionals.

Spleen Tyrosine Kinase is a critical mediator of signal transduction downstream of the B-cell receptor (BCR), and its aberrant activation is a key driver in various B-cell malignancies[4][5]. FMS-like Tyrosine Kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells; mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis[6][7]. The dual inhibition of SYK and FLT3 by Mivavotinib, therefore, offers a rational therapeutic approach for a range of hematologic cancers.

Physicochemical Properties and Structure

While the primary focus of this guide is on the applications of Mivavotinib, a basic understanding of its chemical identity is essential.

| Property | Value | Source |

| CAS Number | 1236127-55-1 | [8][9][10] |

| Molecular Formula | C9H10N2O | [8][10] |

| Molecular Weight | 162.19 g/mol | [8][9][10] |

| Synonyms | TAK-659, Mivavotinib | [2][6] |

Mechanism of Action: A Two-Pronged Attack on Cancer Signaling

Mivavotinib functions as a Type 1 tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of active SYK and FLT3[6][7]. This dual inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of malignant cells.

SYK Inhibition and its Impact on B-Cell Malignancies

In B-cell lymphomas, chronic active BCR signaling is a key oncogenic driver. SYK is a central node in this pathway. Upon BCR engagement, SYK is activated and phosphorylates downstream effectors, leading to the activation of pro-survival pathways such as PI3K/AKT and NF-κB. By inhibiting SYK, Mivavotinib effectively blocks these signals, inducing apoptosis in lymphoma cells. Preclinical studies have demonstrated its inhibitory activity in models of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL)[1][11].

FLT3 Inhibition in Acute Myeloid Leukemia

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of myeloid blasts. Mivavotinib's potent inhibition of FLT3 makes it a promising candidate for the treatment of FLT3-mutated AML[6][7].

The following diagram illustrates the dual inhibitory action of Mivavotinib on the SYK and FLT3 signaling pathways.

Caption: Dual inhibitory mechanism of Mivavotinib on SYK and FLT3 signaling pathways.

Preclinical and Clinical Applications

Mivavotinib has been investigated in a range of hematologic malignancies and solid tumors, demonstrating promising anti-tumor activity.

B-Cell Lymphomas

Phase I and II clinical trials have evaluated Mivavotinib in patients with relapsed or refractory B-cell lymphomas, including DLBCL and FL[1][3][11]. These studies have shown single-agent activity with a manageable safety profile[1][3]. The maximum tolerated dose (MTD) in a phase I study was determined to be 100 mg once daily[1][3].

| Clinical Trial Data in B-Cell Lymphoma | |

| Indication | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) |

| Overall Response Rate (ORR) | 28% (in a cohort of 43 response-evaluable patients) |

| Complete Response (CR) | 19% |

| Source | [1] |

| Indication | Relapsed/Refractory Follicular Lymphoma (FL) |

| Overall Response Rate (ORR) | 89% (in a cohort of 9 response-evaluable patients) |

| Complete Response (CR) | 22% |

| Source | [1] |

Acute Myeloid Leukemia (AML)

A phase Ib study investigated Mivavotinib in patients with relapsed or refractory AML. The study explored both once-daily and twice-daily dosing regimens and observed complete responses, particularly in patients with FLT3-ITD mutations[6][7][12]. However, the study also highlighted a potential bleeding risk, likely associated with SYK inhibition, necessitating careful patient selection and monitoring[6][7].

Solid Tumors

The role of SYK in solid tumors is an emerging area of research. Preclinical studies have shown that Mivavotinib can inhibit the growth of gastric, breast, and ovarian cancer models[13]. A phase I study also included patients with advanced solid tumors[4].

Experimental Protocol: In Vitro Proliferation Assay

The following is a representative protocol for evaluating the anti-proliferative effects of Mivavotinib on a B-cell lymphoma cell line.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Mivavotinib in a DLBCL cell line.

Materials:

-

DLBCL cell line (e.g., TMD8, OCI-Ly10)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Mivavotinib (TAK-659) stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Harvest DLBCL cells in the logarithmic growth phase.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of Mivavotinib in complete medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the diluted Mivavotinib or vehicle control.

-

Incubate the plate for an additional 72 hours.

-

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the cell viability against the logarithm of the Mivavotinib concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

The following diagram outlines the experimental workflow for the in vitro proliferation assay.

Caption: Experimental workflow for determining the in vitro anti-proliferative activity of Mivavotinib.

Pharmacokinetics and Safety Profile

Clinical studies have provided insights into the pharmacokinetic and safety profile of Mivavotinib.

-

Absorption and Half-life: Mivavotinib is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 2 hours. It exhibits a long terminal half-life of about 37 hours, supporting once-daily dosing[1][3].

-

Safety and Tolerability: The most common treatment-related adverse events are generally asymptomatic and reversible elevations in clinical laboratory values, such as increased amylase, lipase, and creatine phosphokinase[1][3][14]. As mentioned, bleeding events have been observed, particularly in patients with thrombocytopenia, which is an important consideration for clinical development[6][7].

Conclusion and Future Directions

Mivavotinib (TAK-659) represents a promising therapeutic agent with a unique dual inhibitory mechanism targeting SYK and FLT3. Its demonstrated activity in B-cell malignancies and AML underscores the potential of this approach. Further research is warranted to optimize its therapeutic window, particularly in combination with other agents, and to explore its utility in other cancer types where SYK or FLT3 signaling may play a role. The insights gained from ongoing and future studies will be crucial in defining the clinical niche for this novel targeted therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 7. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. CAS:1236127-55-1, 6-甲氧基-1-甲基-1H-吲唑-毕得医药 [bidepharm.com]

- 10. 6-Methoxy-1-Methyl-1H-indazole | 1236127-55-1 [m.chemicalbook.com]

- 11. ashpublications.org [ashpublications.org]

- 12. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ashpublications.org [ashpublications.org]

Introduction: The Privileged Indazole Scaffold and a Compound of Interest

An In-depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Synthesis, Properties, and Biological Frontiers

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous bioactive molecules and approved pharmaceuticals, where it imparts desirable pharmacological properties.[1][3] The stability of the 1H-indazole tautomer, its aromatic nature, and its capacity for diverse substitutions make it a versatile core for drug design.[2][4][5] Derivatives of this scaffold have demonstrated a vast range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8]

Within this important chemical class lies this compound. This specific derivative is characterized by two key functionalizations: a methoxy group at the 6-position, which can influence lipophilicity and metabolic stability, and a methyl group at the N1 position of the pyrazole ring. The selective introduction of this N1-alkyl group is a common challenge in indazole synthesis, making its controlled synthesis a topic of significant chemical interest.[9][10]

While broadly studied as a synthetic building block, recent research has illuminated the potential of this compound as a potent psychoactive agent, acting as a bioisostere for indole-containing tryptamines such as the serotonin 2A receptor agonist 5-MeO-DMT.[11] This discovery positions the compound not merely as an intermediate, but as a valuable tool for neuropharmacological research and a potential lead for the development of novel therapeutics targeting the serotonergic system. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and known biological activities for researchers, chemists, and drug development professionals.

PART 1: Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. These characteristics are essential for experimental design, from selecting appropriate solvents for synthesis to predicting its interaction with biological membranes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [12] |

| Molecular Weight | 162.19 g/mol | [12] |

| Monoisotopic Mass | 162.079312947 Da | [12] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 27 Ų | [12] |

| Hydrogen Bond Acceptor Count | 2 | [12] |

| Complexity | 163 | [12] |

| CAS Number | 1236127-55-1 | [12] |

PART 2: Synthesis and Regiochemical Control

The synthesis of this compound hinges on the critical step of N-alkylation of the 6-methoxy-1H-indazole precursor. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring, often yielding a mixture of products.[10][13] The thermodynamic stability generally favors the 1H-tautomer, making the N1-substituted product the more stable isomer.[5][14] However, reaction conditions dictate the kinetic versus thermodynamic outcome.

Causality of Experimental Choices for N1-Selectivity

Achieving high N1-selectivity requires conditions that favor the formation of the thermodynamically preferred product. The choice of a strong, non-nucleophilic base and an appropriate solvent system is paramount.

-

Base Selection (Sodium Hydride, NaH): Sodium hydride is an effective choice because it irreversibly deprotonates the indazole, forming the indazole anion. This prevents an equilibrium between the starting material and the product, which could allow for isomerization. The resulting sodium cation (Na+) can coordinate with the N2 atom and the oxygen of a C3 substituent (if present), sterically and electronically favoring the subsequent attack of the electrophile at the N1 position.[9][10]

-

Solvent System (Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal. It effectively solvates the sodium cation without participating in the reaction. Unlike protic solvents, it does not compete with the indazole for the base. Furthermore, compared to highly polar solvents like DMSO, THF can provide better N1-selectivity.[9][14]

The combination of NaH in THF has proven to be a promising system for achieving high N1 regioselectivity in the alkylation of various substituted indazoles.[14][15]

Experimental Workflow: N1-Alkylation of 6-Methoxy-1H-indazole

Caption: Workflow for the regioselective N1-methylation of 6-methoxy-1H-indazole.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for selective N1-alkylation of indazoles.[16]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0°C for 30-60 minutes, during which the solution may become a slurry as the sodium salt of the indazole forms.

-

Methylation: Add iodomethane (CH₃I, 1.1-1.3 eq) dropwise to the reaction mixture via syringe. Causality: Iodomethane is a potent electrophile for methylation. Dropwise addition maintains temperature control.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N1-methylated product from the minor N2-isomer and other impurities.

PART 3: Biological Activity and Mechanism of Action

While research on this compound is still emerging, its structural similarity to key neurochemicals and the established pharmacology of the indazole scaffold provide a strong basis for understanding its biological potential.

The Indazole Scaffold as a Bioisostere

Indazoles are often used as effective bioisosteres for indoles, a core structure in many biologically active compounds, including the neurotransmitter serotonin.[11] This substitution can improve metabolic stability, plasma clearance, and oral bioavailability while retaining or modifying the interaction with the biological target.[11] The primary known biological activity of this compound stems from its role as a structural analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Activity as a Serotonin 5-HT₂ Receptor Agonist

Research has specifically evaluated this compound and related analogs for their functional activity at serotonin (5-HT) receptors.[11] These studies are critical for understanding its potential psychoactive and therapeutic effects, as the 5-HT₂ family of receptors, particularly 5-HT₂ₐ, are the primary targets for classic psychedelic compounds.

| Compound | Target Receptor | Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |

| This compound | 5-HT₂ₐ | 170 | 88% |

| This compound | 5-HT₂ₑ | 110 | 94% |

| This compound | 5-HT₂C | 430 | 95% |

| 5-MeO-DMT (Reference) | 5-HT₂ₐ | 16 | 100% |

| (Data synthesized from figures and text in ACS Medicinal Chemistry Letters, 2023)[11] |

The data indicates that this compound is a potent agonist at all three 5-HT₂ receptor subtypes, with the highest potency for the 5-HT₂ₑ receptor. While it is less potent than its indole counterpart, 5-MeO-DMT, it demonstrates significant efficacy, confirming its role as a functional bioisostere.

Hypothesized Mechanism of Action

Caption: Hypothesized signaling pathway for this compound at 5-HT₂ receptors.

As an agonist, the compound binds to the 5-HT₂ G-protein coupled receptors (GPCRs). This binding induces a conformational change in the receptor, leading to the activation of the Gq/11 protein signaling cascade. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular responses associated with receptor activation, including increases in intracellular calcium and protein kinase C activation.

Protocol: In Vitro FLIPR Calcium Mobilization Assay

This protocol outlines the general steps for assessing functional agonism at Gq-coupled receptors like the 5-HT₂ family.

-

Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C to allow for dye loading.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., 5-HT or 5-MeO-DMT) in the assay buffer.

-

FLIPR Assay: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.

-

Compound Addition: The FLIPR instrument will then perform an automated, online addition of the compound dilutions to the wells.

-

Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the full calcium mobilization response.

-

Data Analysis: For each concentration, calculate the maximum fluorescence response over baseline. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methodologies that favor the desired N1-alkylated isomer. The true value of this compound, however, lies in its demonstrated activity as a potent serotonin 5-HT₂ receptor agonist.[11]

As a functional bioisostere of indole-based tryptamines, it serves as an important research tool for several reasons:

-

Structure-Activity Relationship (SAR) Studies: It allows for the systematic exploration of how replacing the indole nitrogen with a pyrazole ring affects receptor binding, potency, and functional selectivity.

-

Pharmacokinetic Optimization: Indazoles often possess superior metabolic stability compared to indoles, making this scaffold a promising starting point for developing drug candidates with improved pharmacokinetic profiles.[11]

-

Probing Receptor Function: As a novel agonist, it can be used to further elucidate the complex signaling pathways and physiological roles of the 5-HT₂ receptor subtypes.

Future research should focus on a more comprehensive in vivo characterization of its effects, including behavioral studies in animal models, and a full pharmacokinetic and metabolic profiling. Furthermore, given the broad therapeutic potential of the indazole scaffold, screening this compound against other relevant targets, such as a panel of protein kinases, could uncover additional, unanticipated biological activities.[3][8]

References

- 1. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, capacity for diverse substitutions, and ability to mimic endogenous ligands like purines by engaging in critical hydrogen bonding interactions have made it a cornerstone of modern drug design. This guide provides a comprehensive technical overview of the biological significance of the indazole core, charting its journey from a chemical curiosity to the central pharmacophore in numerous FDA-approved drugs. We will delve into its multifaceted pharmacological activities, explore the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental workflows for its synthesis and biological evaluation. This document is intended to serve as an authoritative resource for professionals dedicated to the discovery and development of novel therapeutics, grounding key mechanistic claims and protocols in verifiable, high-quality references.

The Indazole Nucleus: Physicochemical Properties and Structural Attributes

Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound that exists primarily in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4][5][6] This tautomerism is a critical feature, influencing the molecule's hydrogen bonding capabilities and its interaction with biological targets.[6] As a bioisostere of indole, the indazole scaffold can mimic the binding of tryptophan or other indole-containing molecules, yet it offers distinct electronic properties and metabolic stability, making it a highly valuable building block in drug design.[1]

Diagram 1: Tautomeric Forms of Indazole

Caption: The two primary tautomeric forms of the indazole scaffold.

The presence of two nitrogen atoms provides opportunities for hydrogen bond donation and acceptance, which are crucial for high-affinity binding to enzyme active sites and receptors. The benzene ring allows for extensive derivatization, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic profiles.

Broad-Spectrum Pharmacological Activities of Indazole Derivatives

The true significance of the indazole scaffold lies in its remarkable versatility, with derivatives demonstrating a wide array of pharmacological activities.[5][7] This has led to the development of clinically successful drugs across multiple therapeutic areas, most notably in oncology.

Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold

| Drug Name (Brand) | Primary Target(s) | Therapeutic Indication |

| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][8][9] |

| Niraparib (Zejula) | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer[4][10][11] |

| Axitinib (Inlyta) | VEGFR | Renal Cell Carcinoma[1][12] |

| Granisetron (Kytril) | 5-HT3 Receptor Antagonist | Chemotherapy-Induced Nausea and Vomiting[1][13] |

| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK Gene Fusion Cancers[13] |

| Benzydamine (Tantum) | Anti-inflammatory | Pain and Inflammation[1][4] |

Anti-Cancer Activity: A Pillar of Indazole Therapeutics

The indazole moiety is a privileged structure in oncology drug development, forming the core of potent inhibitors targeting key pathways in cancer progression.[12][14][15]

A significant number of indazole-based anticancer agents function as protein kinase inhibitors.[16][17] By mimicking the adenine structure of ATP, the indazole core can competitively bind to the ATP-binding pocket of various kinases, blocking their catalytic activity and disrupting downstream signaling pathways that drive tumor growth and angiogenesis.[18]

Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[8][19][20] By inhibiting these receptors, Pazopanib potently blocks tumor angiogenesis—the formation of new blood vessels essential for tumor survival and metastasis—and directly inhibits tumor cell proliferation.[9][20][21]

Diagram 2: Pazopanib's Mechanism of Action

Caption: Pazopanib inhibits RTKs, blocking key downstream signaling pathways.

Niraparib: This drug is a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase enzymes (PARP-1 and PARP-2).[10][11] PARP enzymes are critical for repairing single-strand DNA breaks.[22][23] In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand breaks is already compromised. When Niraparib is introduced, it inhibits PARP, preventing the repair of single-strand breaks. These unrepaired breaks accumulate and convert to lethal double-strand breaks during DNA replication.[23] Since the HRR pathway is deficient, the cell cannot repair this damage and undergoes apoptosis. This concept, where a deficiency in two genes or pathways simultaneously leads to cell death while a deficiency in only one does not, is known as "synthetic lethality."[22] Niraparib also "traps" the PARP enzyme on the damaged DNA, creating a toxic complex that further contributes to cell death.[23][24]

Diagram 3: Niraparib's Synthetic Lethality Mechanism

Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells.

Anti-Inflammatory and Analgesic Activity

Several indazole derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Benzydamine: Used for its analgesic and anti-inflammatory properties, providing relief from pain and inflammation.[1]

-

Bendazac: Another indazole-based NSAID used to treat inflammation.[1][4]

The mechanism for some of these agents involves the activation of soluble guanylate cyclase (sGC) or inhibition of enzymes like phosphodiesterase, distinct from traditional COX inhibition.[25]

Neuroprotective and CNS Applications

The indazole scaffold is present in drugs targeting the central nervous system.

-

Granisetron: A selective 5-HT3 receptor antagonist, it is a crucial antiemetic agent used to prevent the severe nausea and vomiting associated with cancer chemotherapy and radiation.[1]

-

JNK3 Inhibitors: Certain indazole derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1] As JNK3 is implicated in neuronal apoptosis, these compounds are being investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]

Antimicrobial and Antiparasitic Properties

The versatility of the indazole core extends to infectious diseases.[26][27]

-

Antibacterial: Novel indazole derivatives have been synthesized that act as DNA gyrase inhibitors, showing potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[1][28]

-

Antifungal: Certain derivatives have demonstrated efficacy against fungal pathogens such as Candida albicans and Candida glabrata.[1]

-

Antiprotozoal: Indazole compounds have been reported with activity against parasites like E. histolytica and T. vaginalis.[29]

Synthesis and Biological Evaluation: A Practical Framework

The successful development of indazole-based therapeutics hinges on efficient synthetic strategies and robust biological evaluation protocols.

General Workflow for Indazole Drug Discovery

The process from concept to a potential lead compound follows a structured, iterative path. The causality behind this workflow is to ensure that synthetic efforts are guided by biological data, allowing for rapid optimization of potency, selectivity, and drug-like properties.

Diagram 4: General Workflow for Synthesis and Evaluation

Caption: Iterative workflow for the discovery of bioactive indazole compounds.

Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Oxidative C-N Bond Formation

This protocol describes a modern, metal-free approach for constructing the 1H-indazole scaffold from readily available arylhydrazones.[1][4] This method is chosen for its mild conditions and broad substrate scope, representing an efficient and reliable synthetic choice.

Objective: To synthesize a substituted 1H-indazole from its corresponding arylhydrazone precursor.

Materials:

-

Arylhydrazone (1.0 mmol, 1.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, magnetic stirrer, etc.)

Methodology:

-

Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (Argon), add the arylhydrazone (1.0 mmol).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL). Stir the solution at room temperature until fully dissolved.

-

Oxidant Addition: Add PIFA (1.2 mmol) to the solution in one portion. The reaction is often accompanied by a color change.

-

Causality Note: PIFA is a hypervalent iodine reagent that acts as a mild oxidant, mediating the intramolecular electrophilic C-H amination/cyclization to form the N-N and C-N bonds of the indazole ring without the need for a metal catalyst.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the trifluoroacetic acid byproduct, followed by saturated aqueous Na₂S₂O₃ (10 mL) to reduce any excess PIFA.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a self-validating system; its purity can be initially assessed by TLC and NMR. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1H-indazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is a standard method to assess the cytotoxic or anti-proliferative effect of a novel indazole compound on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an indazole derivative against a cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Indazole test compound, dissolved in DMSO to make a 10 mM stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Causality Note: Seeding a precise number of cells and allowing them to adhere ensures a consistent starting point for measuring proliferation, making the results reproducible and the system self-validating.

-

-

Compound Treatment: Prepare serial dilutions of the indazole stock solution in growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, same percentage as the highest drug concentration) and a "no treatment" control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Causality Note: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the % Viability against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

The indazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating immense biological significance through its presence in a multitude of clinically vital drugs. Its success stems from a unique combination of structural rigidity, synthetic tractability, and the ability to engage in high-affinity interactions with a diverse range of biological targets, from kinases and PARP enzymes to G-protein coupled receptors. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly expand the therapeutic applications of this privileged core.[15] Future research will likely focus on creating more selective inhibitors to minimize off-target effects, exploring novel indazole-based scaffolds for challenging targets, and developing drug conjugates or bifunctional molecules that leverage the indazole moiety for targeted therapeutic delivery. The rich history and proven success of indazole ensure it will remain a focal point of innovation in drug discovery for years to come.[7]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. caribjscitech.com [caribjscitech.com]

- 19. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 21. droracle.ai [droracle.ai]

- 22. urology-textbook.com [urology-textbook.com]

- 23. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 24. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 26. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Tautomeric forms of substituted indazoles

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles

Abstract

Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to their annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[2] This guide provides a comprehensive analysis of indazole tautomerism for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the stability of these tautomers, the profound influence of substituents and solvent effects, and the critical experimental and computational methodologies for their unambiguous characterization. By elucidating the causality behind experimental choices and the implications for drug design, this document serves as a technical resource for harnessing the nuanced chemistry of indazoles in the pursuit of novel therapeutics.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring.[2] This structure gives rise to prototropic tautomerism, where a hydrogen atom can reside on either of the two nitrogen atoms. This results in three possible forms: 1H-indazole, 2H-indazole, and the much less common 3H-indazole.[1][3]

-

1H-Indazole : This tautomer features a benzenoid structure, which confers significant aromatic stability. It is the thermodynamically favored and predominant form for the unsubstituted parent compound in the gas phase, in solution, and in the solid state.[1][4][5][6]

-

2H-Indazole : This tautomer possesses an ortho-quinonoid structure, which is inherently less stable.[1]

-

3H-Indazole : This form is non-aromatic and generally unstable, though it can be generated through specific synthetic routes like 1,3-dipolar cycloaddition reactions.[1][7]

The energy difference between the 1H and 2H tautomers of unsubstituted indazole is a key parameter. Theoretical calculations and experimental data indicate the 1H-tautomer is more stable by approximately 3.6 to 5.3 kcal/mol (15.1 to 22.4 kJ/mol), depending on the computational method used.[3][8][9] This inherent stability of the 1H form is the baseline from which all substituent and environmental effects must be considered.

Modulating the Equilibrium: Factors Influencing Tautomer Stability

While the 1H tautomer is the default stable form, its predominance is not absolute. The tautomeric equilibrium is a delicate balance that can be significantly shifted by a combination of electronic, steric, and environmental factors. Understanding these influences is paramount for controlling synthetic outcomes and predicting biological activity.

Causality Behind the Influences: The core principle is that any factor stabilizing the charge distribution or conformation of one tautomer relative to the other will shift the equilibrium. For instance, the 2H-tautomer has a significantly larger dipole moment than the 1H-tautomer, making it more sensitive to solvent polarity.[10][11]

-

Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are powerful modulators.

-

Electron-Withdrawing Groups (EWGs): When placed at positions like C3, EWGs (e.g., -NO₂) can decrease the energy difference between the 1H and 2H forms, making the 2H tautomer more accessible, although the 1H form often remains more stable.[8]

-

Electron-Donating Groups (EDGs): The effect of EDGs is position-dependent and can influence the basicity of the nitrogen atoms, thereby affecting the tautomeric preference.

-

Intramolecular Hydrogen Bonding: A strategically placed substituent can form an intramolecular hydrogen bond that selectively stabilizes one tautomer. For example, in certain 3-substituted indazoles, an N–H···O=C bond can stabilize the 2H tautomer in less polar solvents.[8]

-

-

Solvent Effects: The choice of solvent can dramatically alter the tautomeric landscape.

-

Polarity: Polar solvents tend to stabilize the more polar 2H-tautomer, reducing the energy gap between the two forms.[4] However, even in polar media, the 1H tautomer often predominates for the parent indazole.[12]

-

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the indazole nitrogens, influencing the equilibrium.

-

Dimerization: In some solutions, indazole can form centrosymmetric dimers via hydrogen bonding, which can also influence the stability of the respective tautomeric forms.[8][12]

-

-

pH and pKa: Indazole is an amphoteric molecule with pKa values of approximately 1.04 for protonation and 13.86 for deprotonation.[13] The tautomeric equilibrium is thus pH-dependent. In basic media, deprotonation forms the indazolate anion, which is a key intermediate in N-alkylation reactions. The subsequent reaction of this anion with an electrophile often yields a mixture of N1 and N2 products, with the ratio being influenced by kinetics versus thermodynamics.[4][14]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]